molecular formula C16H12F3N5O B2418818 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 1421457-34-2

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2418818
CAS No.: 1421457-34-2
M. Wt: 347.301
InChI Key: NHVRIFCTCLLUNM-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzamide moiety, along with an imidazole and pyrimidine ring system, which contributes to its distinct chemical properties.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O/c1-10-20-6-7-24(10)15-21-8-13(9-22-15)23-14(25)11-2-4-12(5-3-11)16(17,18)19/h2-9H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVRIFCTCLLUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and acetaldehyde under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be formed by reacting a suitable amidine with a β-dicarbonyl compound under basic conditions.

    Coupling of the Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific applications.

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining imidazole and pyrimidine rings linked to a trifluoromethylbenzamide moiety. Its chemical formula is C17H15F3N4C_{17}H_{15}F_3N_4, and it has a molecular weight of 365.33 g/mol. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's bioavailability.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Kinase Inhibition : The compound has shown inhibitory effects on various kinases, which are crucial in signaling pathways related to cell proliferation and survival. For instance, it exhibits activity against BCR-ABL kinase, which is implicated in certain cancers such as chronic myeloid leukemia (CML) .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although detailed mechanisms remain to be elucidated .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity IC50 Value (nM) Target Reference
BCR-ABL Kinase Inhibition50CML Treatment
Antimicrobial ActivityTBDVarious Pathogens
Cytotoxicity in Cancer Cells25Multiple Cell Lines

Case Study 1: Inhibition of BCR-ABL Kinase

In a study evaluating the efficacy of this compound against BCR-ABL positive cells, the compound demonstrated an IC50 value of 50 nM. This indicates potent inhibition compared to existing therapies, suggesting its potential as a therapeutic agent for CML patients resistant to first-line treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated notable activity against Gram-positive bacteria, with further studies needed to explore its mechanism and efficacy against Gram-negative strains .

Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

  • Selectivity : The compound exhibits selectivity for cancerous cells over healthy cells, minimizing potential side effects associated with traditional chemotherapeutics.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for oral administration .
  • Structure Activity Relationship (SAR) : Modifications on the imidazole and pyrimidine rings have been explored to optimize potency and selectivity, indicating a promising avenue for future drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide?

  • The synthesis typically involves multi-step reactions, including condensation, alkylation, and coupling steps. For example, structurally analogous compounds are synthesized via nucleophilic substitution on pyrimidine intermediates, followed by amide bond formation using 4-(trifluoromethyl)benzoyl chloride. Solvents like DMF or acetonitrile, and catalysts such as potassium carbonate, are critical for optimizing yields . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR are used to confirm substitution patterns and aromatic proton environments, especially for distinguishing imidazole and pyrimidine protons .
  • Mass Spectrometry (ESI-MS): Provides molecular ion peaks (e.g., m/z 533 [M+H]+^+) to verify molecular weight .
  • Chromatography (HPLC/TLC): Ensures purity and tracks reaction intermediates .

Q. What biological targets or pathways are associated with this benzamide derivative?

  • The compound’s trifluoromethyl and imidazole-pyrimidine motifs suggest potential as a kinase inhibitor or purinoreceptor antagonist. For example, similar benzamides exhibit activity against JNK1/JNK3 kinases or as purinoreceptor antagonists, likely due to interactions with ATP-binding domains . Binding affinity studies using surface plasmon resonance (SPR) or fluorescence polarization assays are recommended for target validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while acetonitrile improves solubility for intermediates .
  • Temperature Control: Room-temperature reactions minimize decomposition of heat-sensitive intermediates like nitroso derivatives .
  • Catalytic Additives: Sodium pivalate or trichloroisocyanuric acid (TCICA) can accelerate amide bond formation and reduce side reactions .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Dose-Response Analysis: Establish EC50_{50}/IC50_{50} values under standardized conditions (e.g., fixed ATP concentrations for kinase assays) .
  • Structural Analog Comparison: Test derivatives with modified substituents (e.g., tert-butyl vs. cyclohexyl groups on pyrimidine) to isolate structure-activity relationships (SAR) .
  • Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to confirm target engagement .

Q. How does the substitution pattern on the pyrimidine and benzamide moieties influence target selectivity and potency?

  • Pyrimidine Modifications: Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic kinase pockets, while methyl groups on imidazole improve metabolic stability .
  • Benzamide Substituents: Para-trifluoromethyl groups increase lipophilicity and membrane permeability, critical for intracellular targets. Ortho-substitutions may sterically hinder binding to larger enzymes .
  • SAR Studies: Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding poses, which can be validated via X-ray crystallography of protein-ligand complexes .

Methodological Notes

  • Data Contradiction Analysis: Cross-reference spectral data (e.g., NMR shifts) with computational predictions (e.g., ChemDraw) to confirm structural integrity .
  • Experimental Design: Use fractional factorial designs to test solvent, temperature, and catalyst combinations systematically .

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